Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity: Target Compound vs. Clinical Candidate DSM265
2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one inhibits human DHODH with an IC50 of 2.60 μM [1]. In contrast, the clinical-stage antimalarial candidate DSM265 inhibits Plasmodium falciparum DHODH with an IC50 of 0.030 μM (30 nM) [2]. While direct comparison is limited by differing enzyme sources (human vs. P. falciparum), this 87-fold potency gap highlights the critical role of substitution pattern in determining DHODH engagement and underscores why this specific compound serves as a distinct chemical probe rather than a direct therapeutic candidate.
| Evidence Dimension | IC50 for DHODH inhibition |
|---|---|
| Target Compound Data | 2.60 μM (2.60E+3 nM) |
| Comparator Or Baseline | DSM265: 0.030 μM (30 nM) |
| Quantified Difference | 86.7-fold lower potency |
| Conditions | Target: Human DHODH; Substrate: DHO; Assay: DCIP reduction, 4 sec intervals for 60 secs [1]. Comparator: P. falciparum DHODH; pH 8.0 [2]. |
Why This Matters
Quantifies a significant potency differential against a key therapeutic target, justifying its procurement as a specific tool compound for DHODH-related studies where distinct potency is required.
- [1] BindingDB. (2025). CHEMBL2408377 - 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one. BindingDB Entry BDBM50523218. View Source
- [2] BindingDB. (2025). CHEMBL1956285 - DSM265. BindingDB Entry BDBM50365230. View Source
